molecular formula C7H12Cl3NO2 B11968737 3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)butanamide

3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)butanamide

Cat. No.: B11968737
M. Wt: 248.5 g/mol
InChI Key: WXPLXFRNBNKNNK-UHFFFAOYSA-N
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Description

3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)butanamide is a chemical compound with the molecular formula C7H12Cl3NO2 and a molecular weight of 248.538 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group and a hydroxyethyl group attached to a butanamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)butanamide typically involves the reaction of 3-methylbutanoyl chloride with 2,2,2-trichloroethanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)butanamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)butanamide is unique due to its combination of a trichloromethyl group and a hydroxyethyl group attached to a butanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C7H12Cl3NO2

Molecular Weight

248.5 g/mol

IUPAC Name

3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)butanamide

InChI

InChI=1S/C7H12Cl3NO2/c1-4(2)3-5(12)11-6(13)7(8,9)10/h4,6,13H,3H2,1-2H3,(H,11,12)

InChI Key

WXPLXFRNBNKNNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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